Cas no 886911-55-3 (3-(ethylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide)

3-(Ethylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a specialized benzothiazole derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a benzothiazole core substituted with a fluorine atom at the 6-position, enhancing its electronic properties and binding affinity. The ethylsulfanyl and benzamide moieties contribute to its unique reactivity and potential as a scaffold for drug development. Its structural characteristics suggest utility in targeting specific biological pathways, particularly in the design of enzyme inhibitors or receptor modulators. The fluorine substitution may improve metabolic stability and bioavailability, making it a candidate for further pharmacological evaluation. This compound is suited for research applications requiring precise molecular interactions.
3-(ethylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide structure
886911-55-3 structure
Product name:3-(ethylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
CAS No:886911-55-3
MF:C16H13FN2OS2
Molecular Weight:332.415624380112
CID:5476800

3-(ethylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide 化学的及び物理的性質

名前と識別子

    • 3-ethylsulfanyl-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
    • 3-(ethylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
    • インチ: 1S/C16H13FN2OS2/c1-2-21-12-5-3-4-10(8-12)15(20)19-16-18-13-7-6-11(17)9-14(13)22-16/h3-9H,2H2,1H3,(H,18,19,20)
    • InChIKey: QBCFIHWONCZGKF-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=CC=C(F)C=C2S1)(=O)C1=CC=CC(SCC)=C1

3-(ethylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2647-0029-5μmol
3-(ethylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
886911-55-3 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2647-0029-25mg
3-(ethylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
886911-55-3 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2647-0029-2μmol
3-(ethylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
886911-55-3 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2647-0029-30mg
3-(ethylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
886911-55-3 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2647-0029-40mg
3-(ethylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
886911-55-3 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2647-0029-50mg
3-(ethylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
886911-55-3 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2647-0029-1mg
3-(ethylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
886911-55-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2647-0029-10mg
3-(ethylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
886911-55-3 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2647-0029-5mg
3-(ethylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
886911-55-3 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2647-0029-3mg
3-(ethylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
886911-55-3 90%+
3mg
$63.0 2023-05-16

3-(ethylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide 関連文献

3-(ethylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamideに関する追加情報

3-(Ethylsulfanyl)-N-(6-Fluoro-1,3-benzothiazol-2-yl)benzamide: An Overview of CAS No. 886911-55-3

3-(Ethylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide, with the CAS number 886911-55-3, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes a benzothiazole moiety and an ethylsulfanyl group, making it a promising candidate for various therapeutic applications.

The benzothiazole core in 3-(ethylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a well-known heterocyclic ring system that has been extensively studied for its biological activities. Benzothiazoles are known to exhibit a wide range of pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities. The presence of the fluoro substituent on the benzothiazole ring further enhances the compound's biological profile by modulating its electronic and steric properties.

The ethylsulfanyl group in 3-(ethylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is another key structural feature that contributes to its unique properties. Sulfur-containing compounds are often associated with redox activity and can influence the compound's reactivity and stability. The ethylsulfanyl group may also play a role in enhancing the compound's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Recent studies have explored the potential therapeutic applications of 3-(ethylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide. One notable area of research is its antitumor activity. In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical processes in cancer therapy.

In addition to its antitumor properties, 3-(ethylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide has also been investigated for its anti-inflammatory effects. Inflammation is a complex biological response that plays a crucial role in many diseases, including autoimmune disorders and chronic inflammatory conditions. Preclinical studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.

The pharmacokinetic properties of 3-(ethylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide have also been studied to evaluate its suitability for therapeutic use. Research has shown that this compound exhibits favorable ADME properties, with good oral bioavailability and a reasonable half-life in vivo. These characteristics make it an attractive candidate for further development as a drug candidate.

In terms of safety and toxicity, preliminary studies have indicated that 3-(ethylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is well-tolerated at therapeutic doses. However, more extensive toxicological evaluations are needed to fully assess its safety profile before it can be advanced to clinical trials.

The future prospects for 3-(ethylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide are promising. Ongoing research is focused on optimizing its chemical structure to enhance its potency and selectivity while minimizing potential side effects. Additionally, efforts are being made to develop novel formulations and delivery systems to improve its therapeutic efficacy.

In conclusion, 3-(ethylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide, with CAS number 886911-55-3, represents a promising compound with diverse biological activities. Its unique chemical structure and favorable pharmacological properties make it a valuable candidate for further investigation in medicinal chemistry and pharmaceutical research. As research continues to advance our understanding of this compound's mechanisms of action and therapeutic potential, it holds the promise of contributing significantly to the development of new treatments for various diseases.

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